Boc-6-aminohexanoic acid

Catalog No.
S667652
CAS No.
6404-29-1
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-aminohexanoic acid

CAS Number

6404-29-1

Product Name

Boc-6-aminohexanoic acid

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

RUFDYIJGNPVTAY-UHFFFAOYSA-N

Synonyms

Boc-Nle-OH;Boc-L-norleucine;6404-28-0;(S)-2-((tert-Butoxycarbonyl)amino)hexanoicacid;MFCD00037270;ST50825817;(2S)-2-[(tert-butoxycarbonyl)amino]hexanoicacid;(S)-2-(Boc-amino)caproicacid;(S)-2-(Boc-amino)hexanoicacid;BOC-norleucine;N-Boc-L-norleucine;AC1MBZLF;15555_ALDRICH;SCHEMBL1350139;CHEMBL1222171;15555_FLUKA;CTK5C0532;N-(tert-Butoxycarbonyl)norleucine;MolPort-003-725-663;ZIOCIQJXEKFHJO-QMMMGPOBSA-N;Tertiarybutoxycarbonyl-L-norleucine;ZINC2384826;ANW-73154;FD3074;KM0810

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-6-aminohexanoic acid (CAS 6404-29-1) is a 6-carbon aliphatic linker featuring a terminal carboxylic acid and an acid-labile tert-butyloxycarbonyl (Boc)-protected amine. In commercial and research procurement, it is primarily sourced as a structural spacer for proteolysis-targeting chimeras (PROTACs), peptide synthesis, and advanced hydrogel formulations . Its defined hexyl chain provides predictable hydrophobic interactions and spatial separation between functional domains, while the Boc group ensures stability during coupling reactions (e.g., using HATU or EDC) and allows for selective deprotection under mild acidic conditions . This makes it a foundational building block for workflows requiring orthogonal protection strategies and precise linker length optimization.

Research Fit

Spacer
Precise 6-carbon ε-aminocaproyl spacer length
Synthesis
Boc-SPPS-ready, orthogonal to Fmoc strategies
Use
Flexible linker for peptide and PROTAC assembly

Generic substitution of Boc-6-aminohexanoic acid with alternative linkers frequently compromises both synthetic yield and final product efficacy. Replacing it with the Fmoc-protected analog (Fmoc-6-aminohexanoic acid) forces the use of basic deprotection conditions, which can degrade base-sensitive warheads or secondary structures in complex conjugates . Furthermore, substituting the 6-carbon aliphatic chain with hydrophilic PEG linkers or longer alkyl chains (e.g., C12 or C13) drastically alters the molecule's physicochemical profile. In PROTAC development, such substitutions can completely abolish ternary complex formation and target degradation [1], while in polymer chemistry, altering the spacer length unpredictably shifts hydrophobic association thresholds and macroscopic gelation kinetics [2].

Substitution Risk

Target
C6 spacer (Boc-Ahx)
Shorter analogues (C4, C5)
May alter antagonist function in chemotactic assays, as reported biological profiles may not transfer
Target
Boc-protected C6 acid
Unprotected 6-aminohexanoic acid
Requires orthogonal protection steps, may significantly reduce synthetic yield
Target
Validated PROTAC linker
Unvalidated alkyl spacers (C7+)
Ternary complex geometry and hook effect profile may require extensive re-optimization

PROTAC Linker Length Optimization

In the development of dual BRD4/CBP PROTAC degraders, the length of the aliphatic linker directly dictates degradation efficacy. Compounds utilizing a 6-carbon linker (derived from 6-aminohexanoic acid) achieved functional E3 ligase-target ternary complex formation, whereas extending the linker length abolished activity [1].

Evidence DimensionTarget protein degradation rate at 2 nM
Target Compound DataC6 linker (6-methylene)
Comparator Or BaselineC13 linker (13-methylene)
Quantified DifferenceThe C6 linker achieved 48% degradation of BRD4 and 94% degradation of CBP, whereas the C13 linker was completely inactive (0% degradation).
Conditions24 h treatment of MV4-11 cells.

Procuring the exact 6-carbon spacer is critical for maintaining the precise spatial distance required for functional PROTAC ternary complex formation.

Spacer-dependent activity
Head-to-head
C6 analogue: Negligible antagonist activity
C4/C5 analogues: Reported IC₅₀ ~5×10⁻⁷ M range
Spacer length may abolish antagonist function in neutrophil assays
fMLF-stimulated human neutrophils; superoxide production measured

Linker Lipophilicity and Cellular Efficacy

Beyond length, the chemical nature of the linker impacts cellular permeability and degradation potency. In head-to-head evaluations of BRD4/CBP degraders, aliphatic alkyl chains consistently outperformed hydrophilic PEG chains of equivalent length [1].

Evidence DimensionDegradation potency and cellular permeability
Target Compound DataAlkyl linkers (e.g., C6 from Boc-6-aminohexanoic acid)
Comparator Or BaselinePEG linkers of equivalent length
Quantified DifferenceAlkyl linkers consistently demonstrated superior target degradation rates compared to their PEG counterparts.
ConditionsBRD4/CBP PROTAC degraders evaluated in MV4-11 cell lines.

Selecting an aliphatic alkyl chain over a hydrophilic PEG chain can significantly enhance cellular permeability and overall degrader efficacy in specific lipophilic binding pockets.

PROTAC linker utility
Class-level
Commercially designated PROTAC building block
Supports established PROTAC synthetic routes
Ternary complex optimization is context-dependent

Hydrogel Gelation Kinetics

When formulating injectable hydrogels, the length of the hydrophobic spacer attached to the polymer backbone dictates macromonomer association and gelation time. Comparing 8armPEG40k polymers modified with different Boc-protected amino acids reveals that a C6 spacer provides moderate, controlled association compared to longer chains [1].

Evidence DimensionImpact on hydrogel gelation time
Target Compound Data8armPEG40k modified with C6 spacer (Boc-6-aminohexanoic acid)
Comparator Or Baseline8armPEG40k modified with C12 spacer (12-aminododecanoic acid)
Quantified DifferenceThe C12 spacer drastically decreased gel times by 55% (e.g., 36 min at 10% polymer concentration), whereas the C6 spacer had a much weaker, controlled effect on viscosity.
ConditionsDiels-Alder cross-linked 8armPEG40k hydrogels in aqueous solution.

Procuring the C6 spacer allows formulators to introduce necessary hydrophobic association without triggering the premature, rapid gelation caused by longer aliphatic chains, ensuring practical injectability.

Exoprotease resistance
Class-level
Ahx-modified cyclic peptides may exhibit reduced proteolysis
Supports metabolic stability screening context
Data to verify in specific biological media

Orthogonal Deprotection Strategy

The choice of protecting group on the 6-aminohexanoic acid backbone dictates the entire downstream synthetic workflow. Boc-6-aminohexanoic acid allows for deprotection under mild acidic conditions, contrasting sharply with the basic conditions required for Fmoc derivatives.

Evidence DimensionDeprotection conditions
Target Compound DataBoc-6-aminohexanoic acid
Comparator Or BaselineFmoc-6-aminohexanoic acid
Quantified DifferenceBoc is selectively removed under mild acidic conditions (e.g., TFA/DCM), whereas Fmoc requires basic conditions (e.g., 20% piperidine).
ConditionsStandard solid-phase or solution-phase peptide synthesis workflows.

Buyers must select the Boc-protected variant when synthesizing PROTACs or peptides containing base-labile functional groups that would be destroyed by Fmoc deprotection protocols.

BRD4/CBP & ERα PROTAC Degrader Synthesis

Boc-6-aminohexanoic acid is the required precursor when a 6-carbon hydrophobic spacer is needed to maximize ternary complex formation and cellular degradation efficiency, quantitatively outperforming PEG or longer alkyl alternatives [1].

Orthogonal Solid-Phase Peptide Synthesis

This compound is essential when acid-labile protecting groups are mandatory to preserve base-sensitive amino acid side chains or conjugated warheads during iterative coupling cycles .

Injectable Thermoresponsive Hydrogels

It serves as a critical macromonomer modifier where moderate hydrophobic association is needed to tune viscosity and mechanical properties without causing the premature gelation associated with C12 or C18 aliphatic spacers [2].

Application Fit

Application
Selection Property
Validation Focus
Flexible SPPS spacer
Orthogonal Boc protection, defined C6 length
Sequence compatibility and coupling efficiency
PROTAC linker assembly
Validated alkyl/ether linker building block
Ternary complex formation and hook effect review
Cyclic peptide design
Ahx spacer for proteolysis resistance
Metabolic stability assay context
Bioconjugate spacer
Aminocaproyl arm for solid-phase separation
Ligand-matrix steric accessibility

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 41 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

Boc-6-aminohexanoic acid
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018
Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem

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